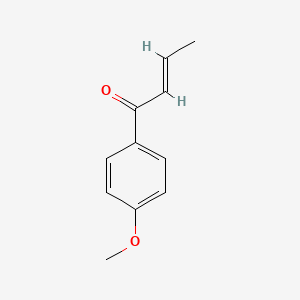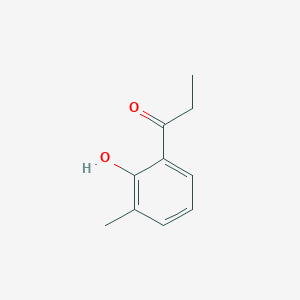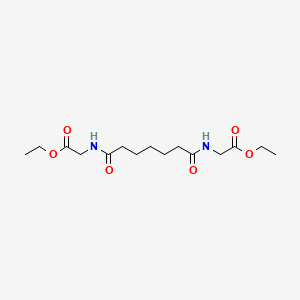![molecular formula C33H36FNO8 B12002959 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate CAS No. 13554-26-2](/img/structure/B12002959.png)
1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{4-[(1Z)-1-(4-fluorophényl)-2-phényl-1-propényl]phénoxy}éthyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate est un composé organique complexe avec une formule moléculaire de C33H36FNO8 et un poids moléculaire de 593,65 g/mol . Ce composé se distingue par sa structure complexe, qui comprend un groupe fluorophényle, un groupe phénylpropényle et un cycle pyrrolidine, tous reliés par une liaison phénoxyéthyle à une partie propanetricarboxylate. Il est principalement utilisé dans des contextes de recherche en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(2-{4-[(1Z)-1-(4-fluorophényl)-2-phényl-1-propényl]phénoxy}éthyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate implique généralement plusieurs étapes :
Formation de l'intermédiaire fluorophényl-phénylpropényl : Cette étape implique la réaction du 4-fluorobenzaldéhyde avec l'acétophénone en conditions basiques pour former la chalcone correspondante par une réaction de condensation aldolique.
Synthèse de l'intermédiaire phénoxyéthyle : La chalcone est ensuite mise à réagir avec l'alcool 4-hydroxybenzylique pour former l'intermédiaire phénoxyéthyle par une synthèse de Williamson éther.
Formation du cycle pyrrolidine : L'intermédiaire phénoxyéthyle est ensuite mis à réagir avec la pyrrolidine en présence d'une base appropriée pour former le dérivé pyrrolidine.
Couplage final avec le propanetricarboxylate : Le dérivé pyrrolidine est finalement couplé avec le 2-hydroxy-1,2,3-propanetricarboxylate en conditions d'estérification pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. L'utilisation de systèmes automatisés de synthèse et de purification serait essentielle pour gérer la complexité de la synthèse en plusieurs étapes.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-{4-[(1Z)-1-(4-fluorophényl)-2-phényl-1-propényl]phénoxy}éthyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation d'acides carboxyliques ou de cétones.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui peut réduire les doubles liaisons ou les groupes carbonylés.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des parties phénoxy ou pyrrolidine, en particulier en conditions basiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4).
Substitution : Hydroxyde de sodium (NaOH), carbonate de potassium (K2CO3).
Principaux produits
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools, alcanes.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
4. Applications de recherche scientifique
Le 1-(2-{4-[(1Z)-1-(4-fluorophényl)-2-phényl-1-propényl]phénoxy}éthyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies synthétiques.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines et les acides nucléiques.
Médecine : Exploré pour ses propriétés pharmacologiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de molécules organiques complexes.
5. Mécanisme d'action
Le mécanisme d'action du 1-(2-{4-[(1Z)-1-(4-fluorophényl)-2-phényl-1-propényl]phénoxy}éthyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, ce qui peut inhiber ou activer leur fonction. Les voies exactes impliquées dépendent de l'application spécifique et de la molécule cible.
Applications De Recherche Scientifique
1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2-{4-[(1Z)-1-(4-chlorophényl)-2-phényl-1-propényl]phénoxy}éthyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate
- 1-(2-{4-[(1Z)-1-(4-bromophényl)-2-phényl-1-propényl]phénoxy}éthyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate
Comparaison
Comparé à ses analogues avec des substitutions halogénées différentes (chlore, brome), le 1-(2-{4-[(1Z)-1-(4-fluorophényl)-2-phényl-1-propényl]phénoxy}éthyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate est unique en raison de la présence de l'atome de fluor. La forte électronégativité et la petite taille du fluor peuvent influencer considérablement la réactivité, l'affinité de liaison et l'activité biologique globale du composé. Cela fait du composé fluoré un composé potentiellement plus efficace dans certaines applications, telles que les produits pharmaceutiques, où le fluor peut améliorer la stabilité métabolique et la biodisponibilité.
Propriétés
Numéro CAS |
13554-26-2 |
|---|---|
Formule moléculaire |
C33H36FNO8 |
Poids moléculaire |
593.6 g/mol |
Nom IUPAC |
1-[2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylprop-1-enyl]phenoxy]ethyl]pyrrolidine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H28FNO.C6H8O7/c1-21(22-7-3-2-4-8-22)27(23-9-13-25(28)14-10-23)24-11-15-26(16-12-24)30-20-19-29-17-5-6-18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-16H,5-6,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-21+; |
Clé InChI |
CIMZBYHRLGJITL-XTNAOULASA-N |
SMILES isomérique |
C/C(=C(\C1=CC=C(C=C1)OCCN2CCCC2)/C3=CC=C(C=C3)F)/C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)F)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)


![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12002921.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12002945.png)


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)



